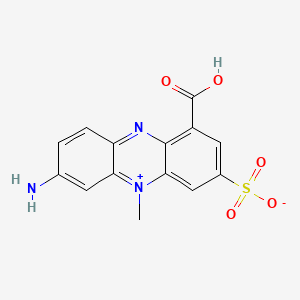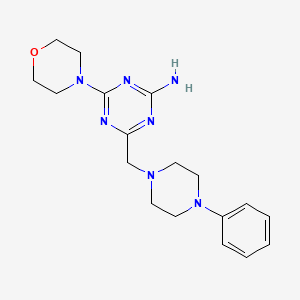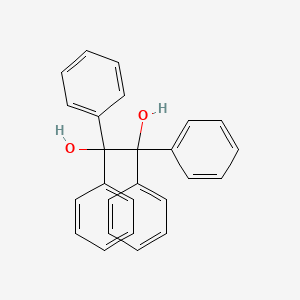
Benzopinacol
概要
説明
Benzopinacol is a catalyst of the formation of unsaturated polyesters. It is also used as an initiator of polymerisation by free radicals and as an organic synthesis intermediate .
Synthesis Analysis
Benzopinacol is synthesized from benzophenone by photoreduction in green chemistry . The reaction involves the abstraction of hydrogen from isopropanol by photoexcited benzophenone, yielding benzopinacol and acetone .Molecular Structure Analysis
The molecular formula of Benzopinacol is C26H22O2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Benzopinacol undergoes photoreduction of benzophenone in 2-propanol. Hydrogen abstraction by photoexcited benzophenone from 2-propanol yields benzopinacol and acetone as stable products .科学的研究の応用
Electrochemical Studies
Benzopinacol has been studied for its electrochemical properties, particularly its reduction in aprotic solvents. Such studies can lead to insights into reaction mechanisms and the development of new electrochemical processes .
Photoreduction Research
The compound’s role in photoreduction processes, such as the synthesis of Benzopinacolone via Benzophenone photoreduction followed by Pinacol rearrangement, is another area of application. This process is significant in photochemistry research .
作用機序
Target of Action
Benzopinacol, a type of diol, primarily targets carbonyl groups in organic compounds . The compound’s primary role is to act as a reducing agent in chemical reactions, particularly in the Pinacol coupling reaction .
Mode of Action
Benzopinacol interacts with its targets through a process known as the Pinacol rearrangement . This rearrangement is a molecular rearrangement where a 1,2-diol rearranges to form a carbonyl compound under acidic conditions . The reaction is potentially reversible and is catalyzed by proton transfer .
Biochemical Pathways
The primary biochemical pathway affected by Benzopinacol is the Pinacol coupling reaction . This reaction forms a carbon-carbon bond between the carbonyl groups of an aldehyde or a ketone in the presence of an electron donor in a free radical process . The reaction product is a vicinal diol .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for Benzopinacol are not readily available, the compound’s molecular weight (366.46) and formula (C26H22O2) suggest that it is relatively non-polar . This could impact its absorption and distribution within biological systems.
Result of Action
The primary result of Benzopinacol’s action is the formation of a vicinal diol through the Pinacol coupling reaction . This can lead to the production of various organic compounds depending on the starting materials .
Action Environment
The course of the Pinacol rearrangement, and thus the action of Benzopinacol, can be influenced by several environmental factors. These include the type of acid used, concentration, solvent, and temperature . Additionally, factors such as steric hindrance and the stability of intermediate carbocations can also influence the rearrangement .
Safety and Hazards
特性
IUPAC Name |
1,1,2,2-tetraphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWNFVBWPABCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060048 | |
| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |
| Record name | Benzopinacol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzopinacol | |
CAS RN |
464-72-2 | |
| Record name | Benzopinacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzopinacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzopinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzopinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetraphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPINACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VNT36L0QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzopinacol?
A1: Benzopinacol has the molecular formula C26H22O2 and a molecular weight of 366.45 g/mol.
Q2: How can benzopinacol be characterized spectroscopically?
A2: Benzopinacol can be characterized using various spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. [] These techniques provide information about the functional groups present in the molecule, the arrangement of atoms, and its electronic transitions.
Q3: Is benzopinacol thermally stable?
A3: Benzopinacol exhibits thermal instability and undergoes a characteristic reaction called the pinacol rearrangement upon heating in the presence of an acid. [, , ]
Q4: What is the pinacol rearrangement, and how does it apply to benzopinacol?
A4: The pinacol rearrangement is an acid-catalyzed dehydration-rearrangement reaction of vicinal diols like benzopinacol, resulting in the formation of a ketone. [, , , , ] In the case of benzopinacol, the major product is benzopinacolone (1,2,2,2-tetraphenylethanone).
Q5: Are there variations in the pinacol rearrangement of benzopinacol?
A5: Yes, the pinacol rearrangement of benzopinacol can proceed through different pathways depending on the reaction conditions and catalysts used. For instance, reactions with DMSO-SbCl5 complex in nitroethane can lead to different product ratios compared to reactions using iodine-acetic acid. []
Q6: Can the pinacol rearrangement be performed on polymers containing benzopinacol units?
A6: Yes, novel reactive polymers containing condensed benzopinacol units in their backbone have been synthesized. [] These polymers can undergo acid-catalyzed pinacol rearrangement, transforming them into poly(benzopinacolone)s with distinct optical and thermal properties.
Q7: Can benzopinacol act as a polymerization initiator?
A7: Yes, benzopinacol derivatives have been explored as polymerization initiators. For instance, polybenzopinacols, synthesized through photopolymerization of benzophenone derivatives, can thermally decompose into diarylhydroxymethyl radicals, initiating the radical polymerization of monomers like styrene. []
Q8: Beyond polymerization, what other reactions involve benzopinacol?
A8: Benzopinacol participates in several other reactions:
- Oxidation: Benzopinacol can be oxidized to benzophenone using various oxidizing agents like (tropon-2-ylimino)pnictoranes. []
- Reduction: Benzopinacol can be formed through the photoreduction of benzophenone, often in the presence of a hydrogen donor like isopropyl alcohol or ethanol. [, ]
- Formation of Metal Complexes: Uranium benzopinacolates have been isolated from reactions of benzophenone with UCl4 and Na(Hg). []
Q9: How is benzopinacol involved in photochemical reactions?
A9: Benzopinacol is often generated through the photochemical dimerization of benzophenone. This reaction, typically conducted in the presence of a hydrogen-donating solvent like isopropyl alcohol, involves the formation of a benzophenone ketyl radical intermediate. [, ]
Q10: Can photochemical reactions of benzopinacol be controlled to yield specific products?
A10: Yes, the morphology of benzopinacol crystals obtained through laser-induced precipitation from benzophenone in ethanol/water mixtures can be controlled by adjusting the laser energy. []
Q11: Have there been any computational chemistry studies involving benzopinacol?
A11: Density functional theory (DFT) calculations have been used to understand the structure and reactivity of the benzopinacol radical cation. [] These calculations aided in identifying its structure as a stable complex formed by two interacting moieties.
Q12: How does the structure of benzopinacol derivatives affect their reactivity?
A12: Studies investigating the photoinduced hydrosilylation of olefins using benzophenone as a photoinitiator revealed that the structure of the silane influences its reactivity. [] Specifically, replacing Si–H bonds with phenyl groups in the silane, as seen in diphenylsilane and triphenylsilane, increased the reaction yield, likely due to electronic effects.
Q13: Does benzopinacol have any applications in material science?
A13: Benzopinacol can be utilized for surface modification of polymers like poly(ether ether ketone) (PEEK). [] This process, often involving photoinduced self-initiated grafting, can introduce desired functionalities to the polymer surface, enhancing its biocompatibility for biomedical applications.
Q14: Are there any known environmental concerns regarding benzopinacol?
A14: While specific information about the environmental impact and degradation of benzopinacol is limited in the provided research, it's crucial to consider the potential environmental implications of any chemical compound and implement responsible waste management strategies. []
Q15: What is the historical significance of benzopinacol in chemical research?
A15: The pinacol rearrangement, for which benzopinacol is a model compound, represents a fundamental reaction in organic chemistry with a long history of study. Research on benzopinacol has contributed significantly to our understanding of carbocation chemistry, photochemical reactions, and molecular rearrangements. []
Q16: What are potential future research directions involving benzopinacol?
A16: Future research could explore:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


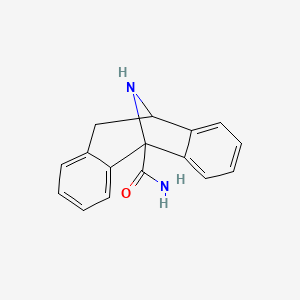
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
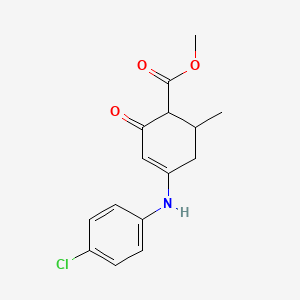

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
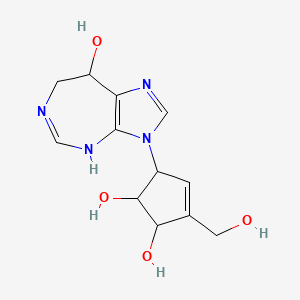
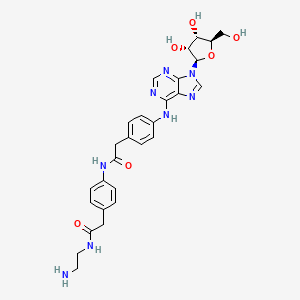
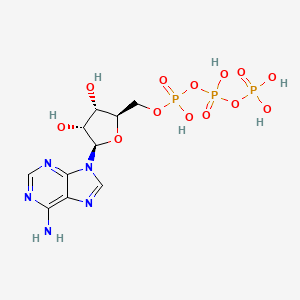
![2-[(2-Amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid](/img/structure/B1666620.png)

